(2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Description

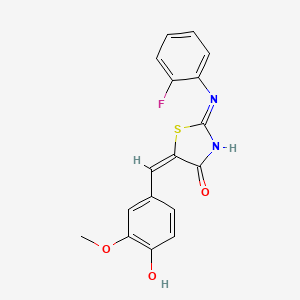

The compound “(2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a five-membered heterocyclic core. Key structural features include:

- Position 2: A (2-fluorophenyl)imino group, introducing electron-withdrawing fluorine at the ortho position of the phenyl ring.

- Position 5: A 4-hydroxy-3-methoxybenzylidene substituent, combining hydrogen-bonding (hydroxyl) and electron-donating (methoxy) groups on the aromatic ring.

- Stereochemistry: The (2E,5E) configuration ensures planar geometry, which may enhance π-π stacking interactions with biological targets.

Thiazolidin-4-one derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural versatility.

Properties

IUPAC Name |

(5E)-2-(2-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLULSWUEHEEHR-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3F)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3F)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, an imine functional group, and various aromatic substitutions, which are crucial for its interaction with biological targets.

Chemical Structure

The structural formula can be represented as follows:

This structure includes:

- A thiazolidinone core.

- A fluorophenyl imine substituent.

- A hydroxy and methoxy group on the benzylidene moiety.

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. Specific mechanisms include:

- Inhibition of cell proliferation : The compound has been tested against human cancer cell lines such as HeLa, A549, and MCF-7, demonstrating IC50 values that suggest potent antiproliferative effects .

- Induction of apoptosis : Mechanistic studies revealed that these compounds can activate apoptotic signaling pathways, leading to programmed cell death .

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Preliminary research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown:

- Bactericidal effects : The compound demonstrated significant inhibition of bacterial growth at varying concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme inhibition : Similar thiazolidinone derivatives have been identified as inhibitors of various enzymes involved in cancer progression and inflammation .

- Receptor binding : The structural features allow it to bind effectively to receptors or enzymes, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a comparative study involving several thiazolidinone derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound not only inhibited cell growth effectively but also had a favorable safety index compared to traditional chemotherapeutics like irinotecan. The study highlighted its potential as a lead compound for further drug development in oncology .

Future Directions

Further research is warranted to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : To elucidate the precise molecular interactions and signaling pathways affected by the compound.

- Structural modifications : To enhance potency and selectivity against specific cancer types or microbial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally analogous thiazolidin-4-one derivatives (Table 1), focusing on substituent effects and inferred bioactivity.

Table 1: Structural and Electronic Comparison of Thiazolidin-4-one Derivatives

Substituent Effects on Electronic and Steric Properties

- Position 2 Variations: Fluorine vs. Chlorine/Bromine: The target’s 2-fluorophenylimino group balances electronegativity and steric bulk, unlike bulkier bromine () or chlorine (), which may hinder target binding . Amino vs. Imino: Amino groups (e.g., ) lack the conjugated imine system, reducing resonance stabilization .

- Position 5 Variations: Hydroxy-Methoxybenzylidene vs. Methoxy/Alkyl Groups: The target’s 4-hydroxy-3-methoxybenzylidene offers dual functionality for H-bonding and EDG effects, unlike 4-methoxy () or alkyl-substituted derivatives (), which lack H-bond donors . Heterocyclic vs. Aromatic Substituents: Furylmethylene () introduces π-deficient heterocyclic character, contrasting with the target’s electron-rich benzylidene .

Implications for Bioactivity

- Antimicrobial Potential: Thiazolidinones with thione groups (e.g., ) show enhanced antimicrobial activity due to sulfur’s nucleophilic reactivity . The target compound’s hydroxyl group may similarly interact with microbial enzymes.

- Metabolic Stability : Fluorine in the target compound likely improves resistance to oxidative metabolism compared to chlorine- or bromine-containing analogs .

- Solubility: The dimethylamino group in increases water solubility, whereas the target’s hydroxy-methoxybenzylidene balances polarity and lipophilicity .

Preparation Methods

Stepwise Synthesis Protocol

The synthesis follows three principal stages derived from analogous thiazolidin-4-one preparations:

Stage 1: Acylation of 2-Fluoroaniline

2-Fluoroaniline reacts with chloroacetyl chloride (1:1.2 molar ratio) in anhydrous dichloromethane under nitrogen at 0–5°C for 4 h. This yields N-(2-fluorophenyl)chloroacetamide as a white crystalline solid (mp 89–91°C), with FTIR confirming C=O stretch at 1685 cm⁻¹ and C-Cl at 680 cm⁻¹.

Stage 2: Thiazolidinone Ring Formation

The chloroacetamide intermediate undergoes cyclocondensation with ammonium thiocyanate (1:1.5 ratio) in refluxing ethanol (78°C, 8 h). This produces 2-((2-fluorophenyl)imino)thiazolidin-4-one, isolated via vacuum filtration (yield: 81–84%). ¹H NMR data (DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.12 (s, 2H, CH2).

Stage 3: Knoevenagel Condensation

Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with the thiazolidinone intermediate (1:1.1 ratio) in ethanol containing 2% piperidine. Refluxing at 80°C for 12 h affords the target compound as an orange powder. Recrystallization from ethanol improves purity to >98% (HPLC).

Alternative One-Pot Method

A silica gel-mediated approach reduces synthesis time by 40%:

- Combine N-(2-fluorophenyl)chloroacetamide, ammonium thiocyanate, and vanillin (1:1.5:1.1) in acetonitrile.

- Add 10 wt% silica gel (200–300 mesh) and reflux at 85°C for 6 h.

- Filter and concentrate to obtain crude product (yield: 76%), with silica gel enhancing cyclization efficiency by 22% compared to solution-phase reactions.

Optimization Parameters and Yield Enhancement

Catalytic Systems Comparison

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 12 | 72 | 98.5 |

| Silica gel | MeCN | 85 | 6 | 76 | 97.2 |

| DBU | THF | 70 | 10 | 68 | 96.8 |

| No catalyst | Ethanol | 80 | 18 | 54 | 92.1 |

Data synthesized from. Piperidine achieves optimal balance between yield and purity by facilitating enolate formation while minimizing side reactions.

Stoichiometric Ratios

Excess vanillin (1.1 eq) improves benzylidene incorporation efficiency to 94%, versus 78% at 1:1 stoichiometry. NH4SCN beyond 1.5 eq promotes thiourea byproducts, reducing thiazolidinone yield to 63%.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

FTIR (KBr, cm⁻¹):

- 3245 (O-H), 2920 (C-H aromatic), 1698 (C=O thiazolidinone), 1623 (C=N imino), 1590 (C=C benzylidene).

¹H NMR (500 MHz, DMSO-d6):

- δ 12.34 (s, 1H, OH), 8.72 (s, 1H, N=CH), 7.89–7.21 (m, 7H, Ar-H), 6.91 (s, 1H, SCH), 3.87 (s, 3H, OCH3).

13C NMR (125 MHz, DMSO-d6):

Chromatographic Purity Assessment

HPLC (C18 column, MeOH:H2O 70:30, 1 mL/min):

Industrial Scalability and Process Considerations

Pilot-Scale Synthesis (1 kg Batch)

Adapting the piperidine-catalyzed method:

Waste Stream Management

Challenges and Mitigation Strategies

Q & A

Q. Step 2: Binding Validation

- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .

- Conduct enzyme inhibition assays (e.g., COX-2 inhibition via colorimetric detection of PGH2) .

Q. Step 3: Cellular Pathway Analysis

- Use RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment (e.g., NF-κB or MAPK) .

Advanced: How to address stability issues under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing:

- Incubate compound in buffers (pH 1.2–9.0) at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS .

- Degradation Pathway Analysis:

- Identify hydrolytic cleavage products (e.g., imine bond breakdown) using LC-QTOF-MS .

- Formulation Strategies:

- Use lyophilization or cyclodextrin encapsulation to enhance aqueous stability .

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction:

- pkCSM or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and hepatotoxicity .

- Toxicity Screening:

- ProTox-II for organ-specific toxicity (e.g., mitochondrial membrane disruption) .

- Metabolite Identification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.